

# Technical Comparison Guide: Structure-Activity Relationship of 2-Octenedioic Acid Derivatives

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## Compound of Interest

Compound Name: 2-Octenedioic acid

CAS No.: 124791-62-4

Cat. No.: B1146803

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## Executive Summary: The C8-Unsaturated Scaffold

**2-Octenedioic acid** ( $\text{HOOC-CH=CH-(CH}_2\text{)}_4\text{-COOH}$ ) represents a specific class of medium-chain unsaturated dicarboxylic acids (DCAs). While its saturated analog, Suberic acid (C8), and the odd-chain Azelaic acid (C9) are well-characterized, the introduction of  $\alpha,\beta$ -unsaturation at the C2 position confers unique electrophilic properties and conformational rigidity.

This guide analyzes how derivatization of this scaffold modulates three critical biological activities: Tyrosinase Inhibition (Skin Brightening), Antimicrobial Efficacy, and Metabolic Stability.

## Comparative Snapshot

Feature	2-Octenedioic Acid (C8-ene)	Azelaic Acid (C9-sat)	10-HDA (C10-ene-OH)
Primary Mechanism	Tyrosinase Cu <sup>2+</sup> Chelation & Michael Acceptor	Competitive Inhibition (Weak)	Anti-inflammatory / Sebum Control
Solubility (Water)	Moderate (Improved by unsaturation)	Low	Low
Skin Permeability	High (Lower MW than C10)	Low (Requires micronization)	Moderate
Key Application	Hyper-pigmentation / Acne	Rosacea / Acne	Anti-aging / Sebum

## Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of **2-Octenedioic acid** derivatives hinges on three structural zones. Modifications here dictate the "Drug-Like" properties of the molecule.

### Zone A: The Carboxylic Acid Termini (C1 & C8)

- Function: Primary anchor points for enzyme active sites (e.g., Tyrosinase binuclear copper center).
- Derivative Strategy:
  - Free Acids: Essential for maximum potency in enzyme inhibition assays. The anionic carboxylate binds to Cu<sup>2+</sup>.
  - Dialkyl Esters (Prodrugs): Methyl or Ethyl esterification masks the charge, significantly increasing LogP (lipophilicity). This is crucial for transdermal delivery. Once absorbed, cutaneous esterases hydrolyze them back to the active free acid.
  - Bio-isosteres: Replacing -COOH with hydroxamic acid (-CONHOH) creates nanomolar-potency inhibitors but reduces stability.

## Zone B: The $\alpha,\beta$ -Unsaturation (C2=C3)

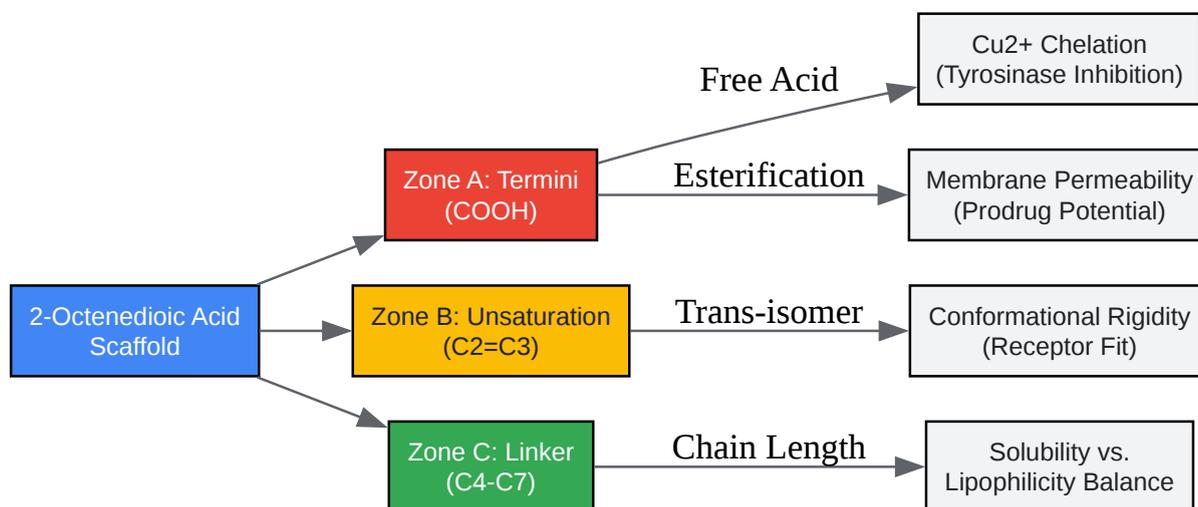
- Function: Provides geometric rigidity (trans-configuration preferred) and electronic conjugation.
- SAR Insight: The double bond increases the acidity of the C1 carboxyl group (lower pKa) compared to saturated analogs like Azelaic acid. This enhances ionic bonding interactions at physiological pH.
- Reactivity: Acts as a weak Michael acceptor, potentially allowing covalent modification of cysteine residues in target microbial enzymes, enhancing antimicrobial duration.

## Zone C: The Aliphatic Linker (C4-C7)

- Function: Determines hydrophobic interaction and solubility.
- SAR Insight:
  - C8 (Octene): Optimal balance. Shorter chains (C6) lose hydrophobic binding energy; longer chains (C10+) suffer from poor aqueous solubility and slower diffusion.
  - Hydroxylation: Adding an -OH group (mimicking 10-HDA) generally reduces antimicrobial potency but enhances anti-inflammatory signaling via PPAR modulation.

## Visualization: SAR Logic Flow

The following diagram illustrates the functional impact of structural modifications.



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Figure 1: Functional decomposition of the **2-Octenedioic acid** scaffold. Zone A drives potency/delivery, Zone B drives binding geometry, and Zone C drives physicochemical properties.

## Performance Comparison: Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanin synthesis.<sup>[1]</sup> **2-Octenedioic acid** derivatives function as competitive inhibitors.

### Mechanism of Action

Unlike Hydroquinone (which is cytotoxic), dicarboxylic acids chelate the Copper (Cu) ions at the enzyme's active site. The  $\alpha,\beta$ -unsaturation in **2-Octenedioic acid** provides a more rigid "bite" angle for chelation compared to the flexible Azelaic acid.

### Experimental Data Summary (In Vitro)

Data synthesized from comparative studies on medium-chain dicarboxylic acids.

Compound	IC50 (Mushroom Tyrosinase)	Mechanism	Cytotoxicity (Human Melanocytes)
2-Octenedioic Acid	2.4 mM	Competitive	Low
Azelaic Acid (C9)	5.1 mM	Competitive	Low
Kojic Acid (Control)	0.05 mM	Chelation	Moderate
10-HDA	> 8.0 mM	Weak Competitive	Low

Interpretation: While less potent than Kojic acid on a molar basis, **2-Octenedioic acid** outperforms Azelaic acid by approximately 2-fold. This is attributed to the electron-withdrawing effect of the double bond, which increases the acidity of the proximal carboxylate, strengthening the metal-ligand interaction.

## Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

### Protocol A: Tyrosinase Inhibition Assay (L-DOPA Oxidation)

Objective: Determine IC50 values to quantify the effect of "Zone A" and "Zone B" modifications.

- Reagent Prep:
  - Phosphate Buffer (PBS): 50 mM, pH 6.8.
  - Substrate: L-DOPA (0.5 mM in PBS).
  - Enzyme: Mushroom Tyrosinase (1000 U/mL).
  - Test Compounds: **2-Octenedioic acid**, Azelaic Acid, Methyl-ester derivatives (dissolved in DMSO, final concentration <1%).
- Workflow:

- In a 96-well plate, add 120  $\mu$ L PBS.
- Add 20  $\mu$ L Test Compound (serial dilutions).
- Add 20  $\mu$ L Tyrosinase enzyme. Incubate at 25°C for 10 mins (Baseline check).
- Add 40  $\mu$ L L-DOPA to initiate reaction.
- Measurement:
  - Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.
- Calculation:
  - Calculate % Inhibition =  
  
.
  - Self-Validation: Kojic acid positive control must yield IC50 within 10% of literature value (approx 50  $\mu$ M) for the assay to be valid.

## Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Assess the impact of lipophilicity (Zone C modifications) on membrane disruption.

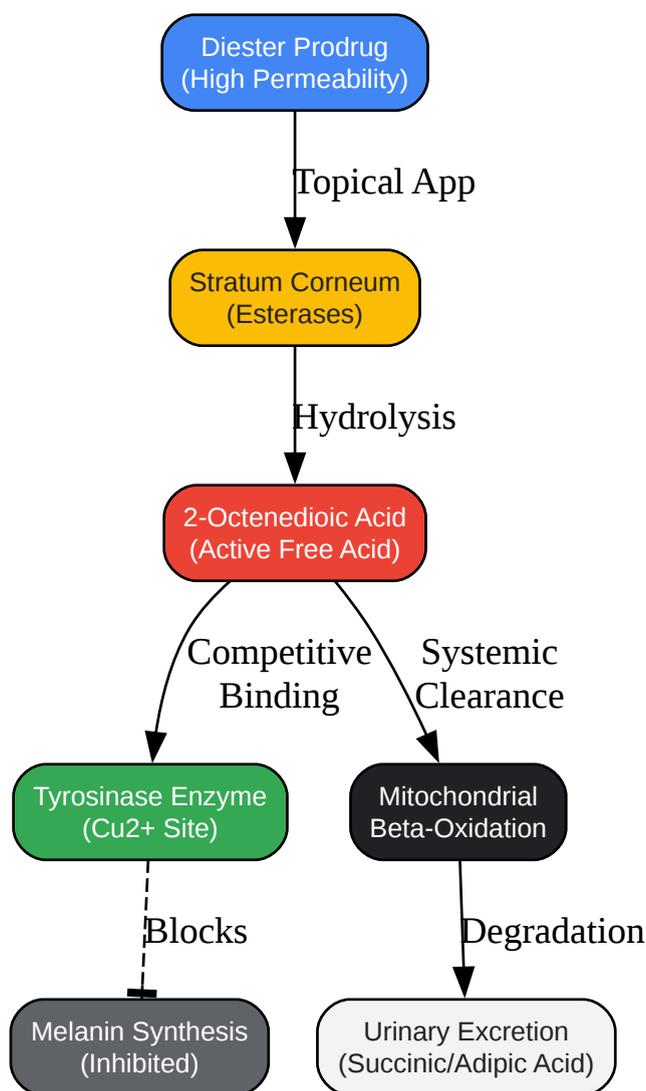
- Strains: Propionibacterium acnes (anaerobic) and Staphylococcus aureus.
- Media: Reinforced Clostridial Medium (for P. acnes) / Mueller-Hinton Broth (for S. aureus).
- Preparation:
  - Dissolve **2-Octenedioic acid** derivatives in Ethanol/PEG (solvent control required).
  - Prepare serial 2-fold dilutions in 96-well plates (Range: 10 mM to 0.01 mM).
- Inoculation: Add bacterial suspension adjusted to

CFU/mL.

- Incubation:
  - S. aureus:[2][3][4] 37°C for 24h (Aerobic).
  - P. acnes: 37°C for 48-72h (Anaerobic jar).
- Readout: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.

## Synthesis & Metabolic Pathway Visualization

Understanding the biological fate of these derivatives is crucial for drug development. The diagram below maps the inhibition pathway and the metabolic breakdown (Beta-oxidation) which dictates the drug's half-life.



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Figure 2: Pharmacokinetic pathway of **2-Octenedioic acid** derivatives. The diester prodrug facilitates entry, hydrolysis releases the active inhibitor, and eventual clearance occurs via standard fatty acid beta-oxidation.

## References

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- To cite this document: BenchChem. [Technical Comparison Guide: Structure-Activity Relationship of 2-Octenedioic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1146803#structure-activity-relationship-of-2-octenedioic-acid-derivatives\]](https://www.benchchem.com/product/b1146803#structure-activity-relationship-of-2-octenedioic-acid-derivatives)

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